N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-2-9(7,8)6-4-3-5;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPTDYZABVCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-14-0 | |
| Record name | N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride, commonly known as sulfanilamide, is a sulfonamide compound that exhibits a range of biological activities. This article provides an in-depth exploration of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₄H₁₃ClN₂O₂S |
| Molecular Weight | 188.68 g/mol |
| IUPAC Name | N-(2-aminoethyl)ethanesulfonamide; hydrochloride |
| Appearance | White powder |
| Safety Information | Warning; H302, H315, H319, H335 |
The biological activity of this compound is primarily attributed to its sulfonamide structure, which allows it to interact with various biological targets:
- Inhibition of Carbonic Anhydrases (CAs) : The compound has been shown to inhibit tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. In vitro studies indicated that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes .
- Antimicrobial Activity : Sulfanilamide derivatives exhibit significant antibacterial properties due to their ability to inhibit bacterial folate synthesis. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that this compound can reduce cell viability in cancer cell lines expressing high levels of CA IX. For instance, one study reported that specific derivatives exhibited IC50 values in the nanomolar range against human osteosarcoma cells (MG-63) .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.23 mg/mL to 0.70 mg/mL depending on the bacterial strain tested .
Case Studies
- Inhibition of CA IX : A study focused on the inhibitory effects of various sulfonamide derivatives on CA IX found that this compound derivatives showed promising results in reducing tumor cell proliferation under hypoxic conditions, which are common in solid tumors .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, particularly noting its potential use in treating infections where conventional antibiotics fail.
Scientific Research Applications
N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Table 1: Antibacterial Efficacy
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
| Klebsiella pneumoniae | 0.5 | 1.0 |
These results indicate that the compound demonstrates moderate to strong antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus .
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for various enzymes, including carbonic anhydrase (CA). The inhibition constants () for human CA II have been determined to range from 8 to 422 nM, indicating its potential as a therapeutic agent in conditions where CA activity is dysregulated .
Potential Therapeutic Uses
Due to its enzyme inhibitory properties, this compound is being investigated for therapeutic applications in treating diseases related to bacterial infections and metabolic disorders involving carbonic anhydrases.
Radiolabeling and Imaging Studies
Recent studies have explored the use of sulfonamide derivatives for radiolabeling red blood cells (RBCs) with carbon-11 and fluorine-18 isotopes for imaging purposes. This application is crucial in developing non-invasive imaging techniques in medical diagnostics .
Industrial Applications
This compound also finds utility in industrial settings:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
- Material Development : The compound is used in developing new materials due to its unique chemical properties.
Case Study 1: Antimicrobial Efficacy Evaluation
A study conducted on various sulfonamide derivatives demonstrated the effectiveness of this compound against multiple bacterial strains, confirming its potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Inhibition Mechanism
In vitro studies have shown that this compound effectively inhibits CA II, providing insights into its potential role in treating conditions like glaucoma and obesity where CA plays a significant role .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Heterocyclic Modifications : The diazepane-containing analog introduces conformational rigidity and basicity, which could influence receptor affinity .
Physicochemical Properties
- Solubility : Aliphatic sulfonamides like the target compound are generally more water-soluble than aromatic derivatives due to reduced hydrophobicity. However, nitro or fluoro substituents on aromatic rings may enhance solubility in organic solvents .
Preparation Methods
Sulfonylation of Aminoethyl Compounds
The primary synthetic route to this compound involves the sulfonylation of 2-aminoethylamine or related amines with sulfonyl chlorides. This process typically proceeds under controlled temperature and pH conditions to avoid overreaction or polymerization.
General Procedure :
Sodium acetate dissolved in water serves as a buffer. Sulfonyl chloride is added to the solution containing 2-aminoethylamine at 80–85 °C with continuous stirring. The reaction mixture changes from a sticky yellow mass to a finely powdered solid, indicating product formation. The solid is isolated by filtration and purified by recrystallization from absolute ethanol to yield pure sulfonamide hydrochloride salts.Reaction Monitoring :
Thin-layer chromatography (TLC) with solvent systems such as n-hexane:ethyl acetate (2:1 or 8:2) tracks reaction progress and completion.
Alkylation and Further Functionalization
After sulfonylation, alkylation of the sulfonamide nitrogen can be performed to introduce further substituents or modify the compound’s properties.
- Alkylation Conditions :
Sulfonamides are treated with calcium hydride in dimethylformamide (DMF) at 50–55 °C under stirring. After 30 minutes, alkylating agents are added, and the reaction proceeds until completion as verified by TLC. The product is then purified by recrystallization and column chromatography.
Hydrogenation Route to Aminoethyl Diamine Precursors
Some synthetic routes to this compound start from N-(2-aminoethyl)-1,2-ethanediamine, which itself can be prepared by hydrogenation of iminodiacetonitrile.
Hydrogenation Method :
Iminodiacetonitrile is dissolved in an organic solvent (e.g., methanol, ethanol, propanol) with an OH-type anion exchange resin and a stabilizer such as molecular sieves. Under hydrogen pressure (5–25 MPa) and elevated temperature (50–150 °C, preferably 70–90 °C), in the presence of a hydrogenation catalyst and auxiliary agents, iminodiacetonitrile is converted to N-(2-aminoethyl)-1,2-ethanediamine with high selectivity and purity. This method minimizes by-products like piperazine and extends catalyst life.Solvent and Catalyst Details :
Organic solvents include alcohols, ethers, hydrocarbons, and amides with carbon numbers C1–C4. Catalysts and stabilizers are chosen to prevent catalyst poisoning and decomposition of starting materials.
Comparative Data Table of Preparation Conditions
Research Findings and Analytical Techniques
Catalyst Efficiency and Stability :
The hydrogenation method using anion exchange resin and molecular sieves stabilizes iminodiacetonitrile, reducing catalyst poisoning and decomposition, resulting in longer catalyst life and higher purity product.Purity and Yield :
Sulfonamide hydrochlorides prepared via sulfonylation followed by recrystallization yield highly pure compounds suitable for further chemical or pharmaceutical applications.Analytical Monitoring : TLC, melting point determination, UV-Vis spectroscopy, FTIR, and NMR spectroscopy are routinely employed to monitor reaction progress and confirm product identity and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
